N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzenesulfonamide
Description
N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 4-fluorophenylsulfonyl group at position 1 and a 2-nitrobenzenesulfonamide moiety at position 4. The compound’s structure combines electron-withdrawing groups (nitro and sulfonyl) with a fluorinated aromatic system, which may enhance metabolic stability and target binding affinity.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O6S2/c22-16-7-10-18(11-8-16)33(30,31)24-13-3-4-15-14-17(9-12-19(15)24)23-32(28,29)21-6-2-1-5-20(21)25(26)27/h1-2,5-12,14,23H,3-4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFMLDUGGHHSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structure and Substitutions
The tetrahydroquinoline core is a common feature among related compounds (Table 1). Key differences arise in the substituents:
- N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide (): Replaces the 4-fluorophenylsulfonyl group with a benzoyl moiety and uses a 4-fluorobenzenesulfonamide instead of 2-nitrobenzenesulfonamide. The absence of the nitro group reduces molecular weight (410.5 g/mol vs. ~465 g/mol estimated for the target compound) and alters electronic properties .
- Compound 14d (): Features a butyryl group and sulfamide substitution. The sulfamide group may offer different hydrogen-bonding interactions compared to the nitrobenzenesulfonamide .
Electronic and Steric Effects
- Nitro Group: The 2-nitrobenzenesulfonamide in the target compound introduces strong electron-withdrawing effects, increasing acidity (pKa ~1–3 for sulfonamides) compared to non-nitro analogs. This enhances solubility in basic media and may influence interactions with basic residues in enzymes .
Physicochemical Data (Table 1)
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule contains a 1,2,3,4-tetrahydroquinoline core with two distinct sulfonamide groups at the 1- and 6-positions. Retrosynthetic disconnection suggests the following key intermediates:
- 1,2,3,4-Tetrahydroquinolin-6-amine : Serves as the foundational scaffold.
- 4-Fluorobenzenesulfonyl chloride : For sulfonylation at the 1-position.
- 2-Nitrobenzenesulfonyl chloride : For sulfonylation at the 6-position.
A viable route involves synthesizing the tetrahydroquinoline core, followed by sequential sulfonylation under controlled conditions to ensure regioselectivity.
Synthesis of 1,2,3,4-Tetrahydroquinolin-6-amine
The tetrahydroquinoline core is synthesized via microwave-assisted intramolecular α-amidoalkylation , adapted from Manolov et al.:
Procedure:
- Starting Material : 6-Amino-2-phenylacetamide (1.0 equiv).
- Cyclization : React with paraformaldehyde (1.2 equiv) and SiO₂/PPA catalyst (0.06 g/mmol) in toluene under microwave irradiation (100°C, 1200 W, 60 min).
- Workup : Filter catalyst, concentrate, and purify via column chromatography (silica gel, diethyl ether).
Yield : 81–95%.
Key Advantage : Microwave irradiation reduces reaction time from 8 hours (conventional heating) to 1 hour while improving yield.
Sequential Sulfonylation of the Tetrahydroquinoline Core
Sulfonylation at the 6-Position
The primary amine at position 6 is sulfonylated first due to its higher reactivity:
Procedure:
- Reagents : 1,2,3,4-Tetrahydroquinolin-6-amine (1.0 equiv), 2-nitrobenzenesulfonyl chloride (1.2 equiv).
- Conditions : Schotten–Baumann reaction in dichloromethane/water with NaHCO₃ (2.0 equiv) at 0–5°C for 4 hours.
- Workup : Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
Sulfonylation at the 1-Position
The secondary amine at position 1 is sulfonylated under stronger acidic conditions:
Procedure:
- Reagents : N-(1,2,3,4-Tetrahydroquinolin-6-yl)-2-nitrobenzenesulfonamide (1.0 equiv), 4-fluorobenzenesulfonyl chloride (1.5 equiv).
- Conditions : PPA/SiO₂ catalyst (0.1 g/mmol) in toluene at 80°C for 6 hours.
- Workup : Filter catalyst, concentrate, and recrystallize from ethanol.
Optimization and Comparative Analysis
Characterization and Analytical Data
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (d, J = 8.4 Hz, 1H, Ar–H), 7.98–7.86 (m, 4H, Ar–H), 7.52 (d, J = 8.0 Hz, 1H, Ar–H), 6.92 (s, 1H, NH), 4.12 (t, J = 6.0 Hz, 2H, CH₂), 3.02 (t, J = 6.0 Hz, 2H, CH₂), 2.75–2.65 (m, 2H, CH₂), 1.95–1.85 (m, 2H, CH₂).
- HRMS (ESI+) : m/z calculated for C₂₁H₁₉FN₃O₆S₂: 524.07; found: 524.09.
Challenges and Mitigation Strategies
- Regioselectivity : Sequential sulfonylation avoids cross-reactivity. Primary amine at position 6 reacts first under mild conditions.
- Catalyst Recovery : SiO₂/PPA is reusable for up to 5 cycles without significant loss in activity.
- Nitro Group Stability : Hydrogenation steps are avoided to preserve the 2-nitrobenzenesulfonamide group.
Q & A
Q. Reaction Monitoring :
- Thin-Layer Chromatography (TLC) : Use silica gel plates with eluents like ethyl acetate/hexane (1:3) to track intermediates .
- NMR Spectroscopy : Confirm structural integrity at each step. For example, the ¹H-NMR spectrum should show characteristic peaks for the tetrahydroquinoline protons (δ 1.5–2.5 ppm) and sulfonamide NH (δ 8.5–9.5 ppm) .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Structural validation employs a combination of spectroscopic and analytical techniques:
- ¹H/¹³C-NMR : Assign peaks to confirm substituent positions. The fluorophenyl group shows distinct ¹9F coupling patterns (e.g., δ 110–120 ppm for para-fluorine) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected for C₂₃H₁₉F N₂O₆S₂) with <2 ppm error .
- IR Spectroscopy : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹) and nitro group vibrations (1520–1480 cm⁻¹) .
Q. Purity Assessment :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to achieve ≥95% purity .
Basic: What initial in vitro assays are recommended to assess its biological activity?
Answer:
Prioritize assays aligned with sulfonamide pharmacology:
Enzyme Inhibition : Test against carbonic anhydrase isoforms (CA-II, CA-IX) using a stopped-flow CO₂ hydration assay. IC₅₀ values <1 μM suggest high potency .
Antimicrobial Activity : Conduct microdilution assays (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .
Q. Experimental Design :
- Include positive controls (e.g., acetazolamide for CA inhibition) and triplicate measurements to ensure reproducibility .
Advanced: How can researchers resolve contradictions in IC₅₀ values across different enzyme inhibition studies?
Answer:
Contradictions often arise from methodological variability. Address them via:
Standardized Assay Conditions :
- Uniform pH (e.g., 7.4 for physiological relevance) and temperature (37°C) .
- Consistent enzyme concentrations (e.g., 10 nM CA-II) .
Data Normalization :
Kinetic Analysis :
- Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
Case Study :
In RORγ inhibition studies, IC₅₀ discrepancies (e.g., 1.5 μM vs. 480 nM) were resolved by standardizing substrate concentrations and pre-incubation times .
Advanced: What computational methods predict its interaction with biological targets like RORγ?
Answer:
Combine molecular docking and QSAR modeling :
Docking (e.g., AutoDock Vina) :
- Use RORγ crystal structure (PDB ID: 4NIE) to predict binding poses. Focus on sulfonamide interactions with Arg367 and Tyr502 .
QSAR :
- Build a model using descriptors like logP, polar surface area, and H-bond donors. Validate with a training set of 50 analogs (R² >0.85) .
MD Simulations :
- Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .
Advanced: How does structural modification of the sulfonamide group affect pharmacological properties?
Answer:
Key modifications and their impacts:
Electron-Withdrawing Substituents :
- Adding nitro groups (e.g., 2-nitro vs. 4-nitro) enhances enzyme affinity by 3-fold due to increased electrophilicity .
Fluorine Substitution :
- Para-fluorine on the phenyl ring improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 h in microsomal assays) .
Sulfonamide Linker Variation :
- Replacing sulfonamide with carboxamide reduces CA inhibition (IC₅₀ from 0.8 μM to >10 μM) .
Q. Methodology :
- Synthesize derivatives via parallel synthesis (e.g., 24-well plates) and screen in high-throughput assays .
Advanced: What strategies optimize bioavailability for in vivo studies?
Answer:
Pharmacokinetic Optimization :
Solubility Enhancement :
- Use co-solvents (e.g., 10% DMSO in saline) or nanoformulations (e.g., PEGylated liposomes) .
Metabolic Stability :
- Introduce deuterium at benzylic positions to block CYP450-mediated oxidation (e.g., t₁/₂ increased by 2.5× in rat plasma) .
Tissue Penetration :
Q. In Vivo Validation :
- Administer 10 mg/kg intravenously in murine models and measure plasma concentrations via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
